molecular formula C38H55N3O B1177537 BarH2 protein CAS No. 147336-49-0

BarH2 protein

Cat. No.: B1177537
CAS No.: 147336-49-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The BarH2 protein is a homeodomain transcription factor that plays critical, evolutionarily conserved roles in cell fate specification, differentiation, and survival during nervous system development. In Drosophila melanogaster, BarH1 and BarH2, a functionally redundant gene pair, are essential for normal eye development, where they are required in R1 and R6 photoreceptor cells and primary pigment cells for fate-determination processes . They also act as neural selector genes, determining the subtype of embryonic external sensory organs by promoting the fate of chemosensory sensilla over mechanosensory ones . Furthermore, they function as latitudinal prepattern genes in the development of the notum (dorsal thorax) . Vertebrate orthologues, such as mouse BARHL2, share functional properties with the fly proteins. In the mouse retina, BARHL2 is expressed in retinal ganglion cells, amacrine cells, and horizontal cells, where it is critical for neuronal subtype specification and survival. Loss of BARHL2 leads to a significant reduction in glycinergic and GABAergic amacrine cells and an increase in cholinergic amacrine cells, demonstrating its key role in directing cell fate . It also functions downstream of the Atoh7–Pou4f3 regulatory pathway to regulate the maturation and survival of retinal ganglion cells . Beyond the retina, BARHL2 is necessary for specifying commissural neuron identity in the spinal cord and plays a key role in patterning the neural plate and signaling centers, such as the Zona Limitans Intrathalamica (ZLI) in the forebrain, by regulating cell survival and the response to Sonic hedgehog (Shh) signaling . This protein is an essential research tool for investigating the molecular mechanisms underlying neural development, cell lineage determination, and transcriptional regulation.

Properties

CAS No.

147336-49-0

Molecular Formula

C38H55N3O

Synonyms

BarH2 protein

Origin of Product

United States

Scientific Research Applications

Developmental Biology

BarH2 is crucial for the formation and specification of distal leg segments in Drosophila. Research has demonstrated that both BarH1 and BarH2 proteins are essential for normal lens formation and the differentiation of pigment cells in the eye. Specifically, they are involved in:

  • Distal Leg Segment Formation : BarH2 interacts with other homeobox genes to define segment boundaries during development. This interaction is vital for creating proper anatomical structures in the legs of Drosophila .
  • Ommatidia Development : In the eye, BarH2 is required for the differentiation of photoreceptors and pigment cells, highlighting its role in neurogenesis within the retinal structure .

Cancer Research

BarH2 has been implicated in various cancers, including oral squamous cell carcinoma and colorectal cancer. Its functions include:

  • Transcription Regulation : BarH2 is predicted to regulate transcription by RNA polymerase II, influencing gene expression patterns associated with tumorigenesis .
  • Biomarker Potential : Studies suggest that BarH2 could serve as a biomarker for certain cancers, offering potential pathways for early detection and targeted therapies .

Neurodevelopmental Studies

BarH2's role extends into neurodevelopmental research:

  • Neuronal Differentiation : The protein is involved in generating neurons and regulating axon extension. This suggests that BarH2 could be a target for studies aimed at understanding neurodevelopmental disorders .
  • Gene Interaction Networks : Understanding how BarH2 interacts with other genes can provide insights into complex neurodevelopmental pathways .

Case Studies and Research Findings

A selection of case studies highlights the applications of this compound:

Study FocusFindingsImplications
Distal Leg SegmentsBarH2's interaction with Distal-less gene influences leg segment formationInsights into limb development mechanisms
Ommatidia DifferentiationEssential for R1/R6 photoreceptor developmentPotential applications in retinal disease research
Cancer BiomarkersCorrelation between BARHL2 expression and cancer typesDevelopment of diagnostic tools for early cancer detection

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of BarH2 with Paralogs and Homologs

Protein Species Gene Location Homeodomain Similarity to BarH2 Key Functions
BarH2 D. melanogaster X chromosome (16A1) 100% (self) Photoreceptor (R1/R6) development, neuroblast temporal patterning
BarH1 D. melanogaster X chromosome (16A4-5) 98% Redundant with BarH2; duplication causes Bar eye phenotype
Barx2 Mouse (Mus musculus) Chromosome 9 58% Neural and craniofacial development; regulates adhesion molecules
Om(1D) D. ananassae Homologous region ~60% Photoreceptor development; functional analog of BarH1/BarH2

Functional Roles and Redundancy

BarH2 and BarH1 exhibit functional redundancy in Drosophila:

  • Eye Development : Both proteins regulate R1/R6 photoreceptor fate and suppress the anterior progression of the morphogenetic furrow. Overexpression of either gene induces Bar-like eye malformations (reduced ommatidia) .
  • Neuroblast Patterning : In medulla neuroblasts, BarH1 and BarH2 act as temporal transcription factors (TTFs) between the D and Tll stages. They repress D expression and activate Tll, ensuring sequential neuroblast transitions .
  • Sensory Organs : BarH1/BarH2 determine subtype identity (e.g., bristle vs. sensillum) in sensory organs by modulating expression levels in neurons and accessory cells .

Despite redundancy, BarH1 has distinct roles in certain contexts.

Expression Patterns and Developmental Roles

BarH2 expression is tightly regulated during development:

  • Embryogenesis : Expressed in sensory organ precursor cells (SOPs) by embryonic stage 11, with levels determining bristle vs. sensillum fate .
  • Neuroblasts : Expressed in medulla neuroblasts between the D and Tll stages, overlapping with both but showing peak expression at distinct timepoints .
  • Photoreceptors : Localized to R1/R6 cells and primary pigment cells, where it interacts with rough (ro) and glass (gl) transcription factors .

Key Finding : BarH2 and BarH1 exhibit temporal inequivalence in neuroblasts, with BarH2 expression peaking earlier than BarH1 .

Genetic Interactions and Dosage Effects

Gene dosage studies reveal critical differences between BarH1 and BarH2:

Table 2: Gene Dosage Effects in D. melanogaster Bar Mutants

Gene Wild-Type GDR (Females) Wild-Type GDR (Males) B1 Mutant GDR (Females & Males) Conclusion
BarH2 ~2.0 ~1.0 ~1.0 (no change) Not duplicated in B1 mutant
BarH1 ~2.0 ~1.0 ~2.0 (doubled) Duplicated; drives Bar phenotype

GDR = Gene Dose Ratio relative to autosomal reference gene RpS3.

This table highlights that BarH1 duplication is sufficient to produce the Bar phenotype, while BarH2 remains unaffected, underscoring functional divergence despite redundancy .

Comparative Analysis with Mammalian Homologs

  • Barx2 : Expressed in mouse forebrain proliferative zones, where it interacts with Pax6 to regulate neuronal differentiation .
  • Barx1 : Controls craniofacial morphogenesis and tooth development, akin to BarH1/BarH2’s role in Drosophila sensory structures .

Key Difference: Unlike BarH1/BarH2, mammalian Barx proteins lack functional redundancy and exhibit non-overlapping expression domains .

Preparation Methods

Host Organism Selection

BarH2 is typically expressed in Escherichia coli due to its cost-effectiveness and high yield potential. The protein’s homeodomain (residues 150–210) is amenable to bacterial expression, while full-length BarH2 may require eukaryotic systems like HEK293 cells for proper post-translational modifications. Bacterial systems employ vectors such as pET-28a(+) with T7 promoters, yielding soluble protein at 18–22°C after induction with 0.5 mM IPTG.

Vector Design and Tagging Strategies

A hexahistidine (His6) tag is fused to BarH2’s N- or C-terminus to facilitate IMAC purification. The His6 tag minimally interferes with DNA-binding activity, as confirmed by electrophoretic mobility shift assays (EMSAs). For constructs requiring tag removal, thrombin or TEV protease cleavage sites are incorporated, though this step is often omitted in structural studies to streamline workflows.

Cell Lysis and Protein Extraction

Bacterial Lysis Buffer Optimization

BarH2-expressing E. coli pellets are resuspended in lysis buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF. Lysozyme (1 mg/mL) and sonication (3 × 30 s pulses at 40% amplitude) achieve >90% cell disruption. For insoluble inclusion bodies, 6 M guanidine-HCl or 8 M urea is used, followed by refolding via dialysis against decreasing denaturant concentrations.

Mammalian Cell Lysis Considerations

When expressed in HEK293 cells, BarH2 extraction requires gentle lysis with RIPA buffer (25 mM Tris-HCl, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors. Nuclear extraction employs high-salt buffers (e.g., 420 mM NaCl) to solubilize chromatin-bound BarH2.

Chromatographic Purification of BarH2

Immobilized Metal Affinity Chromatography (IMAC)

His-tagged BarH2 binds to Ni-NTA resin at 10 mM imidazole, with contaminants eluted at 20–40 mM imidazole. Target protein elution occurs at 250–300 mM imidazole, achieving ~80% purity in one step.

Table 1: IMAC Optimization for BarH2 Purification

ParameterConditionOutcome
Binding Buffer50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazoleMaximizes BarH2 retention
Wash Stringency40 mM imidazoleRemoves host cell proteins
Elution Gradient50–300 mM imidazole over 10 CVYields 5–8 mg/L culture

Size Exclusion Chromatography (SEC)

SEC on Superdex 75 Increase columns equilibrated with 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT removes aggregates and polydisperse species. This step is critical for crystallography, enhancing monodispersity (polydispersity index <0.2).

Characterization of Purified BarH2

Purity Assessment via SDS-PAGE

Reducing SDS-PAGE (12% gel) confirms >95% purity post-IMAC/SEC. Coomassie staining reveals a single band at ~25 kDa for the homeodomain construct.

Functional Validation by DNA-Binding Assays

EMSAs using a 32P-labeled TAATTG probe demonstrate nanomolar affinity (Kd = 12 ± 3 nM). Mutating the homeodomain’s DNA-contact residues (e.g., R158A) abolishes binding, confirming specificity.

Table 2: DNA-Binding Affinities of BarH2 Variants

ConstructDNA SequenceKd (nM)Reference
Wild-Type HomeodomainTAATTG12 ± 3
R158A MutantTAATTG>1000

Structural Analysis by X-Ray Crystallography

BarH2-DNA co-crystals diffract to 0.95 Å resolution, revealing hydrogen bonds between Arg158 and the TAATTG motif’s adenine bases. Crystallization conditions include 0.1 M HEPES (pH 7.5), 12% PEG 3350, and 200 mM ammonium sulfate.

Troubleshooting and Yield Optimization

Solubility Enhancement Strategies

For insoluble BarH2 variants, fusion tags like GST or MBP improve solubility. GST-BarH2 expressed in BL21(DE3)pLysS achieves 70% solubility in 2% Triton X-100, though tag removal necessitates additional steps.

Proteolytic Degradation Mitigation

Protease-deficient strains (e.g., E. coli BL21) and cocktail inhibitors (e.g., EDTA-free cOmplete™) reduce degradation. Immediate post-purification storage at −80°C in 10% glycerol preserves activity for >6 months .

Q & A

Q. What is the primary functional role of BarH2 in Drosophila development, and how is this experimentally validated?

BarH2, a homeobox-containing protein, is critical for determining the fate of external sensory (es) organs in Drosophila. Its nuclear localization and interaction with BarH1 enable subtype specification of trichoid and campaniform-like sensilla. Key validation methods include:

  • Immunostaining to track BarH2 expression in es organ neurons and thecogen cells during embryogenesis .
  • Genetic redundancy assays showing that BarH1 and BarH2 coexpression is required for normal sensillum differentiation, with knockdown experiments revealing subtype conversion (e.g., trichoid to campaniform) .
  • Western Blotting and immunofluorescence to confirm protein expression in retinal cells (e.g., horizontal cells) .

Q. What experimental techniques are commonly used to study BarH2 expression dynamics in neural tissues?

  • Immunohistochemistry (IHC) and in situ hybridization for spatial-temporal mapping of BarH2 in the Drosophila central nervous system (CNS) and retina .
  • Quantitative PCR (qPCR) to measure gene dosage effects, as shown in studies where BarH2 expression ratios (GDR) vary between sexes and genotypes (e.g., GDR = 2.0 in females under BarH2 conditions) .
  • CRISPR/Cas9 knockout models to assess developmental defects in es organs and photoreceptor cells .

Advanced Research Questions

Q. How do BarH1 and BarH2 exhibit functional redundancy, and what experimental designs can disentangle their roles?

BarH1 and BarH2 share 56/60 amino acids in their homeodomains, leading to overlapping DNA-binding specificity . To distinguish their roles:

  • Conditional overexpression using heat-shock promoters (e.g., hsp70-BarH1) induces eye malformations (e.g., reduced morphology) that are phenocopied by BarH2, suggesting functional redundancy .
  • Single/double knockout assays in embryos reveal that BarH1/BarH2 co-deletion causes complete loss of es organ specification, whereas individual knockouts show partial defects .
  • RNA sequencing of mutant tissues identifies downstream targets (e.g., cut gene) regulated exclusively by one paralog .

Q. What structural features of the BarH2 homeodomain explain its DNA-binding specificity, and how can this be tested?

The third α-helix of the BarH2 homeodomain contains a conserved Phe-Tyr motif critical for DNA recognition. Experimental approaches include:

  • Electrophoretic mobility shift assays (EMSAs) with mutated homeodomains to assess binding to target sequences (e.g., BarH1/2-responsive enhancers) .
  • X-ray crystallography or NMR spectroscopy to resolve the homeodomain-DNA complex structure .
  • Reporter gene assays using enhancers (e.g., BarH2-GFP) to validate transcriptional activity in medulla neuroblasts .

Q. How can researchers address contradictory data on BarH2 overexpression effects in different developmental contexts?

Overexpression of BarH2 in early pupal stages suppresses morphogenetic furrow progression, whereas later overexpression permits partial recovery . Mitigation strategies include:

  • Time-controlled induction systems (e.g., Gal4/UAS with temperature-sensitive regulators) to isolate stage-specific effects .
  • Co-staining with apoptosis markers (e.g., cleaved caspase-3) to distinguish developmental arrest from cell death .
  • Cross-species validation in mammalian models (e.g., MBH1, the murine homolog) to test conserved functions .

Q. What methodologies are recommended for analyzing BarH2's role in gene regulatory networks during neurodevelopment?

  • Chromatin immunoprecipitation sequencing (ChIP-seq) to identify BarH2-bound promoters/enhancers (e.g., retinal bHLH genes) .
  • Single-cell RNA sequencing of Drosophila medulla neuroblasts to trace temporal expression cascades involving BarH2 and other TTFs (temporal transcription factors) .
  • RNAi screens in Drosophila S2 cells to map genetic interactions with neurodevelopmental pathways (e.g., Notch signaling) .

Methodological Considerations

Q. How should researchers design experiments to account for sex-specific gene dosage effects in BarH2 studies?

  • Use sex-segregated cohorts in qPCR or RNA-seq experiments, as BarH2 GDR values differ significantly between males (GDR = 1.0) and females (GDR = 2.0) .
  • Normalize expression data to autosomal housekeeping genes to avoid confounding by X-linked dosage compensation .

Q. What statistical frameworks are optimal for interpreting conflicting results in BarH2 functional studies?

  • Bayesian hierarchical models to integrate data from multiple experiments (e.g., overexpression vs. knockout) .
  • Sensitivity analyses to test robustness against outliers, particularly in datasets with intermediate phenotypes (e.g., hybrid sensilla in Bar-deficient flies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.